Methanone, 2-furanylphenyl-, oxime, (1E)-
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Overview
Description
Methanone, 2-furanylphenyl-, oxime, (1E)-, also known by its CAS number 2067-52-9, is a chemical compound with the molecular formula C11H9NO2 and a molecular weight of 187.19 . This compound is characterized by the presence of a furan ring and a phenyl group connected through a methanone linkage, with an oxime functional group attached to the methanone carbon .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 2-furanylphenyl-, oxime, (1E)- typically involves the reaction of 2-furanylphenylmethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The reaction is carried out in an aqueous or alcoholic medium under reflux conditions. The oxime formation is facilitated by the nucleophilic attack of hydroxylamine on the carbonyl carbon of the methanone group, followed by dehydration to form the oxime .
Industrial Production Methods
Industrial production methods for Methanone, 2-furanylphenyl-, oxime, (1E)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Methanone, 2-furanylphenyl-, oxime, (1E)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Reagents such as peracids or hydrogen peroxide in the presence of catalysts are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methanone, 2-furanylphenyl-, oxime, (1E)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Methanone, 2-furanylphenyl-, oxime, (1E)- involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity . Additionally, the compound can undergo redox reactions, influencing cellular redox states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methanone, 2-furanylphenyl-, oxime, (1E)- is unique due to the presence of both a furan ring and an oxime group, which confer distinct chemical reactivity and biological activity compared to its analogs . The combination of these functional groups allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C11H9NO2 |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
(NE)-N-[[2-(furan-2-yl)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C11H9NO2/c13-12-8-9-4-1-2-5-10(9)11-6-3-7-14-11/h1-8,13H/b12-8+ |
InChI Key |
HPANSFWUNJWWEI-XYOKQWHBSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/O)C2=CC=CO2 |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)C2=CC=CO2 |
Origin of Product |
United States |
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